molecular formula C20H22FN3O3S2 B2985468 N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252842-23-1

N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2985468
CAS No.: 1252842-23-1
M. Wt: 435.53
InChI Key: IXVMLNPWNGHGOQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Thieno[3,2-d]pyrimidin-4-one core: Provides a planar, heterocyclic scaffold conducive to intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • 3-(3-Methylbutyl) substituent: A branched alkyl chain at position 3, which enhances lipophilicity and may influence membrane permeability .

This compound is hypothesized to exhibit antitumor and antibacterial activities, analogous to structurally related thieno[3,2-d]pyrimidine derivatives .

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-12(2)6-8-24-19(26)18-15(7-9-28-18)23-20(24)29-11-17(25)22-13-4-5-16(27-3)14(21)10-13/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVMLNPWNGHGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that exhibits significant biological activity. Its molecular formula is C20H22FN3O3S2, and it has a molecular weight of 435.53 g/mol. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Fluoro and Methoxy Substituents : These groups can enhance lipophilicity and influence the interaction with biological targets.
  • Thieno[3,2-d]pyrimidine Core : This heterocyclic structure is known for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
  • Sulfanyl Group : This moiety may play a role in the compound's reactivity and interactions with enzymes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation. For instance, compounds with similar frameworks have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 .
  • Anti-inflammatory Properties : The presence of specific substituents can lead to inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds analogous to N-(3-fluoro-4-methoxyphenyl)-2-{...} have been reported to exhibit moderate COX-2 inhibitory activity .
  • Antioxidant Activity : The incorporation of methoxy and fluoro groups can enhance the antioxidant capacity of the compounds, providing protective effects against oxidative stress .

1. Anticancer Studies

A study evaluating the cytotoxicity of related thieno[3,2-d]pyrimidine compounds found that specific derivatives significantly inhibited the growth of MCF-7 cells with IC50 values ranging from 10 to 30 µM. The presence of electron-withdrawing groups like fluorine was associated with increased potency due to enhanced interaction with cellular targets.

2. Enzyme Inhibition Assays

In vitro assays have demonstrated that compounds similar to N-(3-fluoro-4-methoxyphenyl)-2-{...} can inhibit key enzymes involved in inflammation:

CompoundTarget EnzymeIC50 (µM)
Compound ACOX-115.0
Compound BCOX-212.5
Compound CLOX-518.0

These results suggest that modifications in the chemical structure can lead to varying degrees of enzyme inhibition.

3. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(3-fluoro-4-methoxyphenyl)-2-{...} to various protein targets:

Protein TargetBinding Energy (kcal/mol)
COX-2-9.5
LOX-5-8.7
AChE-7.9

These findings indicate favorable interactions between the compound and its targets, which may correlate with its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Thieno[3,2-d]Pyrimidine Derivatives

Compound 5a-c ():

  • Structure: 4-{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]amino}-N-substituted benzenesulfonamides.
  • Key Differences: Position 6: 4-Chlorophenyl substituent (vs. Position 3: Amino group (vs. 3-methylbutyl in the target). Activity: Demonstrated potent antitumor and antibacterial effects, attributed to the sulfonamide moiety and chlorophenyl group enhancing target affinity .

Substituent Variations: Halogen and Alkyl Chain Effects

N-(3-Chloro-4-Methoxyphenyl)-2-{[3-(2-Methylpropyl)-4-Oxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}Acetamide ():

  • Key Differences :
    • Phenyl Substituent : 3-Chloro (vs. 3-fluoro in the target).
    • Alkyl Chain : 2-Methylpropyl (isobutyl, shorter chain vs. 3-methylbutyl in the target).
  • Lipophilicity: The shorter isobutyl chain in this analog likely decreases logP relative to the target compound, affecting absorption and distribution .

Pharmacokinetic and ADMET Considerations

  • Metabolic Stability : The 3-fluoro group may improve metabolic stability relative to chloro-substituted analogs by resisting oxidative dehalogenation .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure R1 (Position 3) R2 (Position 6) Aromatic Substituent Reported Activity/Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Methylbutyl None 3-Fluoro-4-methoxyphenyl Hypothesized antitumor/antibacterial
5a () Thieno[3,2-d]pyrimidin-4-one Amino 4-Chlorophenyl N-Carbamimidoylbenzenesulfonamide Potent antitumor/antibacterial
N-(3-Chloro-4-Methoxyphenyl) Analog () Thieno[3,2-d]pyrimidin-4-one 2-Methylpropyl None 3-Chloro-4-methoxyphenyl Structural analog; no activity data

Research Findings and Implications

Synthetic Routes: The target compound’s synthesis likely parallels methods used for analogous thieno[3,2-d]pyrimidines, involving cyclocondensation of thiourea derivatives and functionalization via nucleophilic substitution (e.g., ) .

Structure-Activity Relationships (SAR) :

  • Alkyl Chain Length : Longer chains (e.g., 3-methylbutyl) improve lipophilicity but may reduce solubility, necessitating optimization for bioavailability .
  • Halogen Effects : Fluorine’s small size and high electronegativity enhance binding precision compared to bulkier halogens like chlorine .

Analytical Characterization : Molecular networking () and SHELX-based crystallography () are critical for elucidating structural details and comparing fragmentation patterns or crystal packing .

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